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Introduction

AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the bromodomain and extra-
terminal domain (BET) family of proteins, with a primary focus on Bromodomain-containing
protein 4 (BRD4).[1][2] Its unique bivalent binding mechanism, which allows for simultaneous
interaction with the two bromodomains of BRD4, results in enhanced potency and antitumor
activity compared to traditional monovalent BET inhibitors.[3][4] This technical guide provides a
comprehensive overview of the intellectual property, mechanism of action, experimental data,
and key signaling pathways associated with AZD5153.

Intellectual Property

The core composition of matter for AZD5153 is described in the international patent application
W02016097935, which originated from the PCT application PCT/IB2015/002490. This patent
family covers the chemical structure, synthesis, and use of a series of compounds, including
AZD5153, as BET protein inhibitors for the treatment of cancer. Further patent applications may
cover specific formulations, combination therapies, and methods of use. For instance, a patent
has been issued for the dose schedule of an AZD5153 and olaparib combination.

Mechanism of Action
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AZD5153 functions by selectively binding to the acetylated lysine recognition motifs within the
two bromodomains of the BRD4 protein. This competitive binding prevents BRD4 from
interacting with acetylated histones on chromatin, thereby disrupting the formation of
transcriptional regulatory complexes.[2] The inhibition of BRD4 leads to the dysregulation of
target gene expression, particularly those involved in cell proliferation and survival. Notably,
AZD5153 treatment has been shown to downregulate the expression of the MYC oncogene, a
key driver in many human cancers.[3][5][6] Additionally, AZD5153 has been observed to impact
the E2F and mTOR signaling pathways.[4][6][7]

Preclinical and Clinical Data
Preclinical Efficacy

In vitro studies have demonstrated the potent anti-proliferative activity of AZD5153 across a
range of hematologic and solid tumor cell lines.[3][5][8][9] In vivo, AZD5153 has shown
significant antitumor activity in various xenograft models, leading to tumor growth inhibition and
regression.[4][5]

Cell Line Cancer Type IC50 / GI50 Reference
HCT116 Colorectal Cancer Not specified [3]
LoVo Colorectal Cancer Not specified [3]
Potent inhibition at
PC-3 Prostate Cancer [8]
100 nM
Potent inhibition at
LNCaP Prostate Cancer [8]
100 nM
Multiple Hematologic
. AML, MM, DLBCL GI50 <150 nM [5]
Cell Lines
Hepatocellular Lowest IC50 among
Huh7 ] ) [9]
Carcinoma tested HCC lines
Hepatocellular Highest IC50 among
PLC/PRF/5 [9]

Carcinoma

tested HCC lines
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Clinical Trial Data (NCT03205176)

A first-in-human, Phase | clinical trial (NCT03205176) evaluated the safety, tolerability,
pharmacokinetics, and preliminary antitumor activity of AZD5153 as a monotherapy and in

combination with olaparib in patients with relapsed or refractory solid tumors, including
lymphomas.[10][11][12][13]

Combination with

Parameter Monotherapy . Reference
Olaparib
Maximum Tolerated Not explicitly stated Not explicitly stated [10][11][12]
ot explicitly state ot explicitly state
Dose (MTD) PACTY PACTY
10 mg QD
Recommended Phase 30 mg QD or 15 mg ) ) )
(intermittent) with [11]
Il Dose (RP2D) BID _
olaparib 300 mg BID
Fatigue (38.2%),
Common Treatment- ]
Thrombocytopenia Nausea (66.7%),
Emergent Adverse _ _ [11][12]
(32.4%), Diarrhea Fatigue (53.3%)
Events (TEAES)
(32.4%)
Thrombocytopenia i
Common Grade =3 ) Thrombocytopenia
(14.7%), Anemia [11][12]
TEAEs (26.7%)
(8.8%)
Dose-proportional
Pharmacokinetics increase in Cmax and [10]
AUC. t1/2 of ~6 hours.
One partial response
o in a patient with
Clinical Response [11][12]

metastatic pancreatic

cancer.

Signaling Pathways and Experimental Workflows
AZD5153 Mechanism of Action and Downstream Effects
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Caption: AZD5153 inhibits BRD4, leading to the downregulation of key oncogenic pathways
like MYC, E2F, and mTOR, ultimately suppressing cell proliferation and inducing apoptosis.

General Experimental Workflow for In Vitro Analysis of
AZD5153
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(e.g., for MYC, cleaved PARP)

Caption: A typical in vitro workflow to assess the efficacy of AZD5153 on cancer cell lines,
involving treatment followed by assays for proliferation, apoptosis, and protein expression.

Experimental Protocols
Cell Viability Assay (MTT)

o Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

o Treatment: Treat the cells with a serial dilution of AZD5153 (e.g., 0.001 to 10 uM) or vehicle
control (DMSO) for 72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the
percentage of cell viability against the log concentration of AZD5153.

Western Blot Analysis

Cell Lysis: Treat cells with AZD5153 for the desired time, then lyse the cells in RIPA buffer
containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 pg) on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., MYC, PARP, GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Animal Studies (Xenograft Model)

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10”6 cells)
into the flank of immunodeficient mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

Randomization and Treatment: Randomize the mice into treatment and control groups.
Administer AZD5153 (e.g., 5 mg/kg, oral gavage, daily) or vehicle control.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Tumor Measurement: Measure the tumor volume (Volume = (length x width?)/2) and body
weight of the mice regularly (e.g., every 2-3 days).

» Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of
the study period.

» Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the
antitumor efficacy of AZD5153.

Conclusion

AZD5153 is a promising bivalent BRD4 inhibitor with a well-defined mechanism of action and
demonstrated preclinical and early clinical activity. Its ability to potently suppress key oncogenic
signaling pathways provides a strong rationale for its continued development as a cancer
therapeutic, both as a monotherapy and in combination with other agents. This technical guide
serves as a foundational resource for researchers and drug development professionals
interested in the further investigation and clinical application of AZD5153.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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